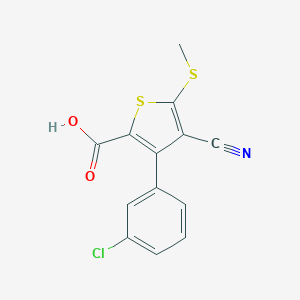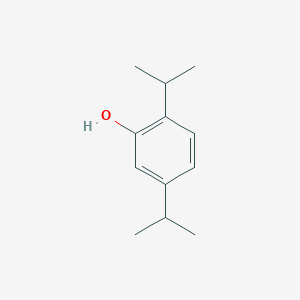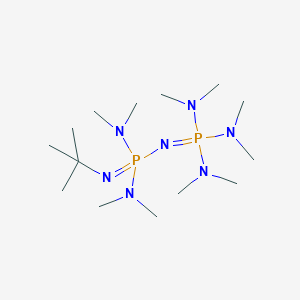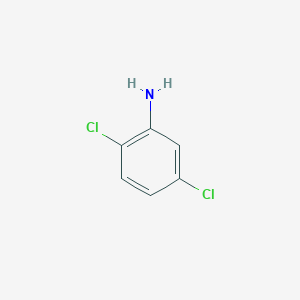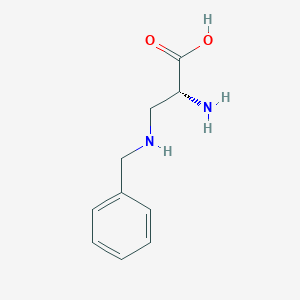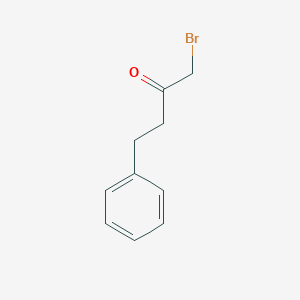
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate (NPP) is a chemical compound that has been extensively researched in the field of biochemistry. NPP is a nitrosating agent that is used to study the effects of nitrosation on biological systems. The compound has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in the field.
Mechanism of Action
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate acts as a nitrosating agent, which means that it can transfer a nitroso group to other molecules. The nitroso group can then react with other molecules in the system, leading to a wide range of effects. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to nitrosate proteins, DNA, and other biological molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce DNA damage, inhibit DNA repair, and alter protein function. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has also been shown to induce oxidative stress and inflammation in biological systems.
Advantages and Limitations for Lab Experiments
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate is a useful tool for studying the effects of nitrosation on biological systems. The compound is relatively easy to synthesize and can be used in a wide range of laboratory settings. However, (1-Nitrosopiperidin-2-yl) dihydrogen phosphate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on (1-Nitrosopiperidin-2-yl) dihydrogen phosphate. One area of interest is the role of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate in cancer development and progression. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to induce DNA damage and alter protein function, which could contribute to the development of cancer. Another area of interest is the use of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate as a therapeutic agent. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been shown to have anti-inflammatory and antioxidant effects, which could make it a useful therapeutic agent for a wide range of diseases.
Synthesis Methods
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate can be synthesized through the reaction of piperidine with sodium nitrite and phosphoric acid. The reaction results in the formation of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate as a white crystalline solid. The synthesis of (1-Nitrosopiperidin-2-yl) dihydrogen phosphate is relatively simple and can be carried out in most laboratory settings.
Scientific Research Applications
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate is commonly used in scientific research to study the effects of nitrosation on biological systems. The compound has been shown to have a wide range of effects on various biochemical pathways, making it an important tool for researchers in the field. (1-Nitrosopiperidin-2-yl) dihydrogen phosphate has been used to study the effects of nitrosation on proteins, DNA, and other biological molecules.
properties
CAS RN |
123016-73-9 |
|---|---|
Product Name |
(1-Nitrosopiperidin-2-yl) dihydrogen phosphate |
Molecular Formula |
C5H11N2O5P |
Molecular Weight |
210.13 g/mol |
IUPAC Name |
(1-nitrosopiperidin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C5H11N2O5P/c8-6-7-4-2-1-3-5(7)12-13(9,10)11/h5H,1-4H2,(H2,9,10,11) |
InChI Key |
ZOYHRFIGGHJHIX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)OP(=O)(O)O)N=O |
Canonical SMILES |
C1CCN(C(C1)OP(=O)(O)O)N=O |
synonyms |
1-hydroxy-N-nitrosopiperidine phosphate ester HNPPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
